2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione
Overview
Description
The compound 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione is a heterocyclic compound that appears to be related to the pyrrolopyrimidine family. This family of compounds is known for its diverse biological activities, including potential antiviral properties. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related structures and their synthesis, properties, and biological activities, which can provide insights into the analysis of the compound of interest.
Synthesis Analysis
The synthesis of related compounds involves the formation of pyrrolopyrimidine scaffolds. For instance, the preparation of N-(pyrrol-1-yl)maleimide and its isomers involves key intermediates that are structurally related to the compound of interest . The synthesis typically requires careful control of reaction conditions and the use of specific reagents to ensure the correct formation of the desired heterocyclic framework. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is another method used to obtain libraries of compounds with pyrrolopyrimidine scaffolds, indicating the versatility of synthetic approaches for this class of compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray diffraction. For example, the structure of a key intermediate in the synthesis of N-(pyrrol-1-yl)maleimide was determined and found to have a triclinic crystal system . This level of structural detail is crucial for understanding the molecular geometry and potential reactive sites of the compound, which in turn can influence its chemical behavior and biological activity.
Chemical Reactions Analysis
The chemical reactivity of pyrrolopyrimidine derivatives is influenced by the nature of their substituents and the electronic properties of the core structure. The compounds can participate in various chemical reactions, which can be utilized to further modify the structure and enhance its biological activity. For instance, the CuAAC reaction is a key step in the synthesis of pyrrolopyrimidine derivatives with potential anti-HIV activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyrimidine derivatives are determined by their molecular structure. The presence of heteroatoms, such as nitrogen in the pyrrolopyrimidine ring, can affect properties like solubility, melting point, and stability. The compounds synthesized in the studies, such as the 5,7-diaryl derivatives, were characterized using UV, IR, 1H NMR, 13C NMR, mass spectral data, and elemental analyses to confirm their structures and understand their properties .
Scientific Research Applications
Photophysical Properties and pH-Sensing Application
- Photophysical Properties : Derivatives of isoindoline-1,3-dione exhibit solid-state fluorescence and positive solvatochromism, making them useful in photophysical studies (Yan et al., 2017).
- pH-Sensing : These derivatives can act as colorimetric pH sensors due to dramatic color changes upon protonation at nitrogen atoms, suggesting applications in developing novel pH sensors and logic gates (Yan et al., 2017).
Tyrosinase Inhibition and Antioxidant Properties
- Tyrosinase Inhibition : Certain isoindoline-1,3-dione derivatives show potential in inhibiting tyrosinase, an enzyme involved in melanin production, indicating applications in dermatology or cosmetics (Then et al., 2018).
- Antioxidant Properties : These derivatives also demonstrate antioxidant activities, which can be relevant in pharmaceutical and nutraceutical applications (Then et al., 2018).
Antimicrobial Activity
- Broad Spectrum Antibacterial Activity : Some isoindoline-1,3-dione derivatives exhibit significant antibacterial properties against various bacterial strains, suggesting their potential in developing new antibacterial agents (Lamie, 2008).
Optical and Crystal Structure Analysis
- Optical Properties : Isoindoline-1,3-dione derivatives have been found to possess good transparency in UV, visible, and NIR regions, indicating their usefulness in optical applications like NLO (Non-Linear Optical) devices (Prathap et al., 2017).
- Crystal Structure and Hirshfeld Surface Analysis : These compounds provide valuable insights into intermolecular interactions, useful in crystallography and materials science (Prathap et al., 2017).
Chemosensor for Metal Ion Detection
- Metal Ion Sensing : Isoindoline-1,3-dione derivatives can act as chemosensors for detecting metal ions like Cu(II) in aqueous mediums, which is significant in environmental monitoring and analytical chemistry (Patil et al., 2019).
Synthesis and Antimicrobial Activities of Derivatives
- Synthesis of Novel Derivatives : Novel synthesis methods for isoindoline-1,3-dione derivatives with potential antimicrobial activities offer avenues in drug discovery and pharmaceutical research (Ghabbour & Qabeel, 2016).
Future Directions
The future directions for research on “2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione” could involve further exploration of its synthesis, properties, and potential applications. The development of related compounds with improved FLT3 and CDK inhibition could also be a promising area of research .
properties
IUPAC Name |
2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O2/c19-13-8-3-1-2-4-9(8)14(20)18(13)12-10-5-6-15-11(10)16-7-17-12/h1-7H,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYAPIRTBKWOCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=NC4=C3C=CN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438644 | |
Record name | 2-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione | |
CAS RN |
741686-49-7 | |
Record name | 2-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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